
Glycolic acid
Overview
Description
Glycolic acid (C₂H₄O₃), the smallest α-hydroxy acid (AHA), is characterized by a hydroxyl group (-OH) adjacent to a carboxylic acid group (-COOH) on a two-carbon chain . It occurs naturally in sugarcane, fruits, and other plant sources, though industrial production often involves synthetic routes or engineered microbial systems (e.g., Kluyveromyces lactis and Saccharomyces cerevisiae) .
Preparation Methods
Glycolic acid can be synthesized through several methods:
Nitrous Acid Oxidation of Glycine: This method involves the oxidation of glycine with nitrous acid, but it is not commonly used due to the complexity and inefficiency of the reaction.
Acid Hydrolysis of Hydroxyacetonitrile: Hydroxyacetonitrile is hydrolyzed in the presence of an acid to produce this compound.
Hydrolysis of Chloroacetic Acid: Chloroacetic acid is hydrolyzed under the action of calcium carbonate or cesium carbonate to produce this compound.
Formaldehyde Carbonylation: This industrial method involves the catalyzed reaction of formaldehyde with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce this compound
Chemical Reactions Analysis
Glycolic acid undergoes various chemical reactions, including:
Esterification: this compound can form esters with alcohols.
Polymerization: This compound can undergo polycondensation to form polyglycolide or poly(this compound) (PGA), a biodegradable polymer.
Substitution: This compound reacts with phosphorus trichloride to form chloroacetyl chloride.
Scientific Research Applications
Dermatological Applications
1.1 Acne Treatment
Glycolic acid is widely recognized for its effectiveness in treating acne vulgaris. A study demonstrated that this compound exhibits potent antibacterial activity against Cutibacterium acnes (formerly Propionibacterium acnes), the bacterium responsible for acne. The study found that this compound could inhibit C. acnes at concentrations as low as 0.2% at pH 3.5, which is significantly more effective than previously reported concentrations . This pH-dependent efficacy suggests that formulations can be developed to minimize irritation while maximizing antibacterial effects.
Table 1: Minimum Bactericidal Concentrations of this compound Against C. acnes
pH Level | Minimum Bactericidal Concentration (mM) |
---|---|
3.0 | 12.5 |
3.5 | 25 |
4.0 | 50 |
1.2 Chemical Peels
This compound is a common ingredient in chemical peels used for skin rejuvenation and the treatment of various skin conditions such as melasma and post-inflammatory hyperpigmentation. A comparative study showed that a this compound peel (50%) resulted in significant improvements in skin texture and reduction of fine wrinkles compared to other treatments .
Case Study: Efficacy of this compound Peels
In a clinical trial involving 41 patients with varying degrees of acne, those treated with this compound peels exhibited a good therapeutic response, with a significant reduction in comedones and papules after multiple sessions . The study highlighted that 75% of patients experienced improvement based on both patient and observer assessments.
Pharmaceutical Applications
2.1 Drug Delivery Systems
This compound has been incorporated into drug delivery systems, particularly in the formulation of nanoparticles for targeted therapy in conditions like breast cancer. Poly(lactic-co-glycolic acid) nanoparticles have been utilized to enhance drug solubility and stability, improving therapeutic outcomes while minimizing side effects .
Table 2: Advantages of this compound in Nanoparticle Formulations
Property | Benefit |
---|---|
Enhanced Solubility | Improves drug absorption |
Controlled Release | Sustains therapeutic effect |
Biocompatibility | Reduces immunogenicity and toxicity |
Industrial Applications
3.1 Textile Industry
This compound is also used in the textile industry as a pH regulator during dyeing processes, enhancing color uptake and fabric quality . Its ability to modify surface properties makes it valuable for producing high-quality textile products.
Mechanism of Action
Glycolic acid works by penetrating the outer surface of the skin and dissolving the bonds that hold dead skin cells together, leading to exfoliation . It also helps reverse sun damage and increases collagen production . The primary molecular target is the intercellular material of the stratum corneum, resulting in uniform exfoliation of its outermost layers .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Degradation Dynamics :
- In vivo : this compound-rich polymers (e.g., PLA75GA25) degrade faster in the center due to hydrolytic cleavage, inducing crystallization of lactic acid residues .
- Marine biodegradability : Copolymers with ≥50% this compound exhibit enhanced breakdown in aquatic environments .
Production and Toxicity Considerations
- Microbial Synthesis : Engineered yeasts (e.g., K. lactis) produce this compound via glyoxylate reductase overexpression, achieving titers up to 30–50 g/L .
- Toxicity: Non-mutagenic but linked to oxalate nephrotoxicity at high doses . Acidophilic microbes (e.g., Sulfobacillus spp.) metabolize this compound, while chemolithotrophs (e.g., Leptospirillum) are sensitive to its toxicity .
Biological Activity
Glycolic acid (GA), a member of the alpha-hydroxy acids (AHAs), is widely recognized for its diverse biological activities, particularly in dermatology. Its small molecular size allows for deep skin penetration, making it effective in various skin treatments, including chemical peels and acne management. This article reviews the biological activity of this compound, focusing on its effects on skin rejuvenation, antibacterial properties, and implications in clinical applications.
1. Collagen Synthesis and Skin Rejuvenation
This compound has been shown to enhance collagen synthesis in dermal fibroblasts. A study by Okano et al. (2003) demonstrated that GA not only accelerates collagen production but also modulates matrix degradation through cytokines released by keratinocytes. The study highlighted that interleukin-1 alpha (IL-1α) is a key mediator in this process, confirming GA's role in improving skin elasticity and reducing signs of aging .
2. Exfoliation and Cell Turnover
This compound promotes exfoliation by disrupting intercellular bonds in the stratum corneum, facilitating the removal of dead skin cells. This process enhances cellular turnover, leading to improved skin texture and luminosity. The effectiveness of GA in this regard is attributed to its ability to induce apoptosis in keratinocytes, which is essential for skin rejuvenation .
3. Antibacterial Activity
Recent studies have revealed that this compound exhibits significant antibacterial properties against Cutibacterium acnes (C. acnes), the bacteria primarily responsible for acne vulgaris. Research indicates that GA's antibacterial activity is pH-dependent, with greater efficacy at lower pH levels (3-4.5). At pH 3.5, GA was found to inhibit C. acnes at concentrations as low as 0.2%, demonstrating its potential as an alternative treatment for acne without contributing to antibiotic resistance .
Clinical Applications
This compound is commonly used in various dermatological formulations, including:
- Chemical Peels : Utilized for their exfoliating properties to treat hyperpigmentation, fine lines, and photoaging.
- Acne Treatment : Due to its antibacterial properties and ability to promote cell turnover.
- Skin Rejuvenation : Employed in products aimed at improving skin texture and reducing signs of aging.
Table 1: Summary of Clinical Findings on this compound
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing glycolic acid in laboratory settings, and how do they differ in purity outcomes?
this compound synthesis typically employs two primary routes: (1) carbonylation of formaldehyde using catalysts like HF or H₂SO₄, and (2) enzymatic biochemical processes using engineered microbes (e.g., E. coli). The enzymatic route often yields fewer impurities (e.g., residual formaldehyde) compared to chemical synthesis, making it preferable for biomedical applications . Researchers should validate purity via HPLC with refractive index detection (RID) or NMR spectroscopy .
Q. How can researchers accurately quantify this compound in biological samples?
High-Performance Liquid Chromatography (HPLC) paired with a differential refractive index detector (RID) is the gold standard for quantifying this compound in tissues, bacterial cultures, or plant extracts. Method validation requires calibration curves using certified reference materials and accounting for matrix effects (e.g., protein interference) . For trace analysis, coupling with mass spectrometry (LC-MS) enhances sensitivity .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
this compound decomposes at >100°C, releasing toxic carbon monoxide. Labs must ensure:
- Use of fume hoods during high-temperature reactions.
- Storage in acid-resistant containers (e.g., PTFE-lined glass).
- Emergency neutralization kits (e.g., sodium bicarbonate) for spills .
Q. How does this compound interact with biological membranes, and what experimental models are suitable for studying this?
this compound’s small molecular size (76.05 g/mol) and polarity enable penetration into lipid bilayers. Researchers use Franz diffusion cells with synthetic membranes (e.g., Strat-M®) or ex vivo skin models (e.g., porcine epidermis) to study permeation kinetics. Adjust pH to 3.5–4.0 to mimic physiological conditions in cosmetic studies .
Advanced Research Questions
Q. What experimental design factors optimize this compound yield in microbial fermentation systems?
Key factors include:
- Carbon source optimization : Glycerol or glucose as feedstocks enhance E. coli metabolic flux toward glycolate .
- pH control : Maintain pH 6.5–7.0 to prevent acid stress in bioreactors .
- Downstream purification : Tangential flow filtration (TFF) followed by ion-exchange chromatography reduces endotoxin contamination .
Q. How can researchers resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?
Discrepancies often arise from differences in:
- Dosage metrics : Normalize data to body surface area (BSA) for cross-species comparisons.
- Exposure duration : Acute vs. chronic toxicity profiles (e.g., NICNAS assessments ).
- Model systems : Validate in vitro findings using OECD guideline-compliant animal models (e.g., OECD 404 for dermal irritation) .
Q. What mechanistic insights explain this compound’s role in promoting collagen synthesis in dermal fibroblasts?
this compound upregulates TGF-β1 signaling , increasing collagen I/III production. Researchers use:
- qRT-PCR to measure collagen mRNA levels.
- ELISA for TGF-β1 quantification.
- Silencing assays (siRNA against TGF-β receptors) to confirm pathway specificity .
Q. How can computational modeling improve this compound’s application in drug delivery systems (e.g., PLGA nanoparticles)?
Molecular dynamics (MD) simulations predict this compound’s compatibility with poly(lactic-co-glycolic acid) (PLGA) matrices. Parameters include:
- Solubility parameters (Hansen solubility coefficients).
- Degradation kinetics under physiological pH (4.5–7.4) .
Q. Methodological Guidance for Data Analysis
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships?
Use non-linear regression models (e.g., Hill equation) for EC₅₀ calculations. For multi-variable datasets (e.g., pH vs. permeation rate), apply multivariate ANOVA (MANOVA) with post-hoc Tukey tests .
Q. How should researchers structure literature reviews to address gaps in this compound’s environmental impact assessments?
Adopt the PRISMA framework for systematic reviews:
- Search databases (PubMed, Wiley, EBSCO) using keywords: “this compound,” “ecotoxicity,” “biodegradation.”
- Screen studies based on NICNAS or IARC hazard classifications .
Q. Tables for Key Data
Synthesis Method | Purity (%) | Key Impurities | Recommended Application |
---|---|---|---|
Chemical (H₂SO₄ catalysis) | 85–90 | Formaldehyde, CO | Industrial polymers |
Enzymatic (E. coli) | 95–98 | Endotoxins | Biomedical/drug delivery |
Analytical Technique | Limit of Detection (LOD) | Matrix Compatibility |
---|---|---|
HPLC-RID | 0.1 µg/mL | Biological fluids |
LC-MS | 0.01 µg/mL | Plant tissues |
Properties
IUPAC Name |
2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | HYDROXYACETIC ACID | |
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Related CAS |
26124-68-5, Array | |
Record name | Glycolic acid polymer | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydroxyacetic acid | |
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DSSTOX Substance ID |
DTXSID0025363 | |
Record name | Glycolic acid | |
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Molecular Weight |
76.05 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless, odorless crystals; [HSDB] Hygroscopic; Commonly available commercially as 70% solution; [ICSC], Solid, COLOURLESS HYGROSCOPIC CRYSTALS. | |
Record name | Glycolic acid | |
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Record name | Glycolic acid | |
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Record name | HYDROXYACETIC ACID | |
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Boiling Point |
100 °C, BP: decomposes | |
Record name | HYDROXYACETIC ACID | |
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Solubility |
Soluble in ethanol, ethyl ether, Soluble in methanol, acetone, acetic acid, Solubility in water: very good | |
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Density |
1.49 at 25 °C/4 °C, Relative density (water = 1): 1.49 | |
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Vapor Density |
Relative vapor density (air = 1): 2.6 | |
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Vapor Pressure |
0.02 [mmHg], 2.0X10-2 mm Hg at 25 °C (extrapolated) | |
Record name | Glycolic acid | |
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Color/Form |
Colorless, translucent solid, Solid glycolic acid forms colorless, monoclinic, prismatic crystals., Orthorhombic needles from water; leaves from diethyl ether | |
CAS No. |
79-14-1, 26124-68-5 | |
Record name | Glycolic acid | |
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Record name | Hydroxyacetic acid | |
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Record name | glycolic acid | |
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Record name | GLYCOLIC ACID | |
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Record name | Glycolic acid | |
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Melting Point |
78-80 °C (alpha-modification); 63 °C (beta-modification, metastable), MP: 79.5 °C, 75 - 80 °C, 80 °C | |
Record name | Glycolic acid | |
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Retrosynthesis Analysis
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